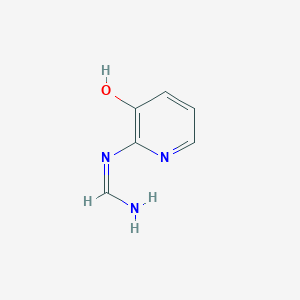
N'-(3-hydroxypyridin-2-yl)methanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-hydroxypyridin-2-yl)methanimidamide, also known as HPMA, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a versatile molecule that exhibits a range of biological activities, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of N'-(3-hydroxypyridin-2-yl)methanimidamide is not fully understood, but it is believed to interact with various cellular targets, including enzymes and receptors. N'-(3-hydroxypyridin-2-yl)methanimidamide has been shown to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. N'-(3-hydroxypyridin-2-yl)methanimidamide has also been shown to modulate the activity of various receptors, such as the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
N'-(3-hydroxypyridin-2-yl)methanimidamide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, which are involved in the pathogenesis of inflammatory disorders. N'-(3-hydroxypyridin-2-yl)methanimidamide has also been shown to reduce oxidative stress, which is involved in the pathogenesis of various diseases, including cancer and neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(3-hydroxypyridin-2-yl)methanimidamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It exhibits a range of biological activities, making it a versatile molecule for drug development. However, there are also limitations to using N'-(3-hydroxypyridin-2-yl)methanimidamide in lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its cellular targets and pathways. Additionally, the toxicity and pharmacokinetics of N'-(3-hydroxypyridin-2-yl)methanimidamide need to be further studied to determine its safety and efficacy in vivo.
Orientations Futures
There are several future directions for the research of N'-(3-hydroxypyridin-2-yl)methanimidamide. One direction is to further investigate its mechanism of action and cellular targets. Another direction is to optimize its pharmacokinetics and toxicity for in vivo studies. N'-(3-hydroxypyridin-2-yl)methanimidamide also has potential applications in the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory disorders. Further research is needed to determine its efficacy in these diseases and to develop N'-(3-hydroxypyridin-2-yl)methanimidamide-based therapeutics.
Méthodes De Synthèse
The synthesis of N'-(3-hydroxypyridin-2-yl)methanimidamide involves the reaction of 2-aminopyridine with formaldehyde and formic acid. This reaction yields N'-(3-hydroxypyridin-2-yl)methanimidamide as a yellow solid, which can be purified using various techniques such as column chromatography and recrystallization. The purity and yield of N'-(3-hydroxypyridin-2-yl)methanimidamide can be further improved by optimizing the reaction conditions.
Applications De Recherche Scientifique
N'-(3-hydroxypyridin-2-yl)methanimidamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. N'-(3-hydroxypyridin-2-yl)methanimidamide has been tested in various in vitro and in vivo models, and has shown promising results in the treatment of cancer, neurodegenerative diseases, and inflammatory disorders.
Propriétés
Numéro CAS |
193413-17-1 |
|---|---|
Nom du produit |
N'-(3-hydroxypyridin-2-yl)methanimidamide |
Formule moléculaire |
C6H7N3O |
Poids moléculaire |
137.14 g/mol |
Nom IUPAC |
N'-(3-hydroxypyridin-2-yl)methanimidamide |
InChI |
InChI=1S/C6H7N3O/c7-4-9-6-5(10)2-1-3-8-6/h1-4,10H,(H2,7,8,9) |
Clé InChI |
WSENWMJRKNTCRK-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC(=C(N=C1)/N=C\N)O |
SMILES |
C1=CC(=C(N=C1)N=CN)O |
SMILES canonique |
C1=CC(=C(N=C1)N=CN)O |
Synonymes |
Methanimidamide, N-(3-hydroxy-2-pyridinyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




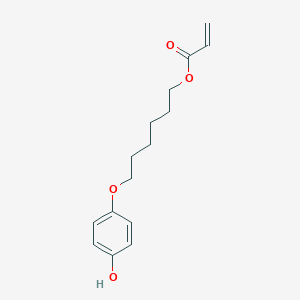

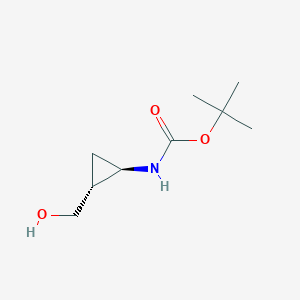

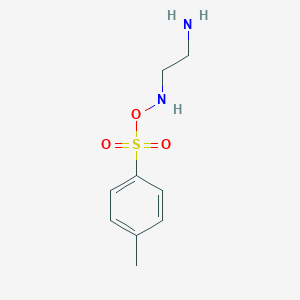
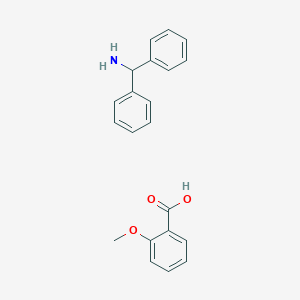
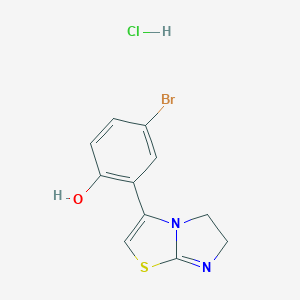
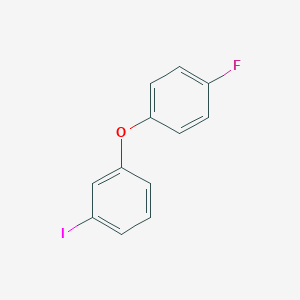
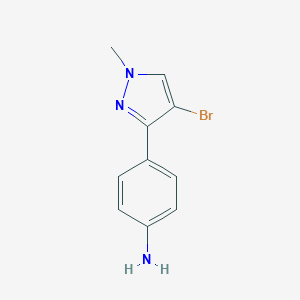
![4-Pyrimidinecarboxamide,n-[1-[(cyclohexylamino)carbonyl]-3-methylbutyl]-n-(4-methoxyphenyl)-6-phenyl-2-(1-pyrrolidinyl)-](/img/structure/B66817.png)

![Cyclopentanemethanol, 2-amino-4-fluoro-3-hydroxy-, [1S-(1alpha,2alpha,3beta,4beta)]-(9CI)](/img/structure/B66820.png)
